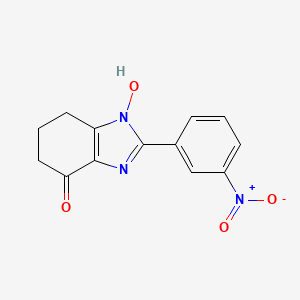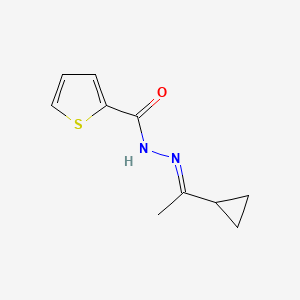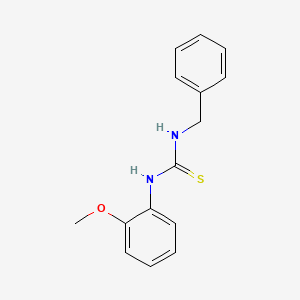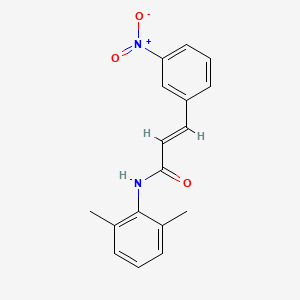
N-(4-anilinophenyl)-N'-(tert-butyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-anilinophenyl)-N'-(tert-butyl)thiourea, commonly known as TU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. TU belongs to the class of thiourea compounds, which have been shown to possess a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.
Wissenschaftliche Forschungsanwendungen
TU has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is its potential as an antitumor agent. Studies have shown that TU can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. TU has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
TU has also been studied for its potential as an antiviral agent. Studies have shown that TU can inhibit the replication of several viruses, including HIV, herpes simplex virus, and influenza virus. TU has also been shown to enhance the activity of certain antiviral drugs, such as acyclovir.
Wirkmechanismus
The exact mechanism of action of TU is not fully understood. However, studies have suggested that TU may exert its biological effects by inhibiting the activity of certain enzymes, such as tyrosine kinase and topoisomerase. TU may also interact with DNA, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
TU has been shown to have a wide range of biochemical and physiological effects. In addition to its antitumor and antiviral properties, TU has been shown to possess antioxidant and anti-inflammatory activities. TU has also been shown to modulate the immune system, enhancing the activity of immune cells such as natural killer cells and T cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of TU is its low toxicity. Studies have shown that TU is relatively non-toxic to normal cells, making it a promising candidate for cancer therapy. However, TU has also been shown to have limited solubility in water, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on TU. One area of research is the development of more efficient synthesis methods for TU, which may increase its availability for scientific research. Another area of research is the identification of the exact mechanism of action of TU, which may lead to the development of more effective cancer therapies. Finally, studies investigating the potential use of TU in combination with other drugs or therapies may lead to the development of more effective treatment strategies for cancer and viral infections.
Synthesemethoden
TU can be synthesized by reacting aniline with tert-butyl isothiocyanate in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction proceeds through nucleophilic substitution, resulting in the formation of TU as a white crystalline solid.
Eigenschaften
IUPAC Name |
1-(4-anilinophenyl)-3-tert-butylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3S/c1-17(2,3)20-16(21)19-15-11-9-14(10-12-15)18-13-7-5-4-6-8-13/h4-12,18H,1-3H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSIOQJALGFKIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=S)NC1=CC=C(C=C1)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(3-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5764514.png)




![dimethyl 2-[(3-cyclopentylpropanoyl)amino]terephthalate](/img/structure/B5764544.png)
![1-[2-(1-cyclohexen-1-yl)ethyl]-5-(1H-pyrrol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5764550.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(5-isopropyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5764553.png)

![N-{4-[(1-hydroxycyclohexyl)ethynyl]benzoyl}-beta-alanine](/img/structure/B5764567.png)
